molecular formula C8H7IO2 B1298445 5-Iodo-2-methylbenzoic acid CAS No. 54811-38-0

5-Iodo-2-methylbenzoic acid

Cat. No. B1298445
CAS RN: 54811-38-0
M. Wt: 262.04 g/mol
InChI Key: WUBHOZQZSHGUFI-UHFFFAOYSA-N
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Description

5-Iodo-2-methylbenzoic acid is a compound that is not directly discussed in the provided papers. However, the papers do discuss related iodinated aromatic compounds and their chemical properties, which can provide insights into the behavior of 5-Iodo-2-methylbenzoic acid. For instance, iodinated benzoic acid derivatives are often used in organic synthesis and can exhibit interesting reactivity due to the presence of the iodine atom .

Synthesis Analysis

The synthesis of iodinated aromatic compounds can involve various reagents and conditions. For example, 2-iodoxybenzoic acid (IBX) is used for the dehydrogenation of tetrahydro-β-carbolines to their aromatic forms under mild conditions . This suggests that similar mild conditions could potentially be used for the synthesis or transformation of 5-Iodo-2-methylbenzoic acid. Additionally, the use of iodine(V) reagents like IBX in organic synthesis is highlighted for their effectiveness in oxidations adjacent to carbonyl functionalities and at benzylic centers .

Molecular Structure Analysis

The molecular structure of iodinated aromatic compounds can be influenced by the presence of iodine. For instance, the crystal structure of 1-(4-iodobenzoyl)-5-methoxy-2-methyl-3-indoleacetic acid shows bond distances and angles that reflect steric strain due to the iodine atom . This implies that 5-Iodo-2-methylbenzoic acid may also exhibit steric strain affecting its molecular geometry.

Chemical Reactions Analysis

Iodinated aromatic compounds participate in various chemical reactions. The oxidation of alcohols and 1,2-diols by IBX in DMSO is an example of the reactivity of such compounds . Furthermore, iodolactonization of 2-alkynylbenzoic acids in ionic liquids demonstrates the regiochemical outcomes that can be influenced by the reaction medium . These reactions showcase the potential chemical transformations that 5-Iodo-2-methylbenzoic acid could undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of iodinated aromatic compounds can be quite distinct. For example, modified 2-iodoxybenzoic acids have been used as catalysts for the oxidation of alcohols to various carbonyl compounds, indicating their potential utility in synthetic chemistry . The presence of the iodine atom can significantly affect the reactivity and physical properties of these compounds, which would be relevant for 5-Iodo-2-methylbenzoic acid as well.

Scientific Research Applications

Synthesis of Complex Organic Compounds

5-Iodo-2-methylbenzoic acid is used in the synthesis of various complex organic compounds. For instance, it serves as a starting material in the synthesis of heterocycle compounds like 2-(4-fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene, which has shown potential as an anticancer agent for lung cancer cells (Zhou et al., 2020). Similarly, it has been utilized in synthesizing aromatic constituents of calichemicins, a group of antibiotics, thereby demonstrating its role in pharmaceutical compound development (Laak & Scharf, 1989).

Advancements in Organic Chemistry Reactions

This compound is pivotal in advancing organic chemistry reactions. For example, it is involved in iodolactonization processes in ionic liquids, showcasing the versatility of 5-Iodo-2-methylbenzoic acid in facilitating diverse chemical reactions (Mancuso et al., 2017).

Contribution to Nanotechnology

5-Iodo-2-methylbenzoic acid plays a significant role in nanotechnology. It has been used in the formation of nano-dispersed composites, particularly in binding iodine to an organic matrix. This application is crucial for technologies aimed at iodine delivery in biological systems, highlighting the compound's importance in both material science and biotechnology (Mamtsev et al., 2016).

Development of Antimicrobial and Anthelmintic Agents

Research indicates that 5-Iodo-2-methylbenzoic acid derivatives exhibit antimicrobial and anthelmintic activities. This is evident in the synthesis of peptide derivatives of iodoquinazolinones/nitroimidazoles, which have shown effectiveness against certain pathogenic microbes and earthworm species (Dahiya et al., 2008).

Photocatalytic Degradation Studies

In environmental chemistry, 5-Iodo-2-methylbenzoic acid is useful in studying photocatalytic reactions. Its derivatives have been employed to investigate the degradation of organic compounds in aqueous suspensions, which is pivotal for understanding and improving environmental remediation techniques (Wang et al., 2000).

Safety And Hazards

5-Iodo-2-methylbenzoic acid is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and a dust respirator should be worn .

Future Directions

The future directions for 5-Iodo-2-methylbenzoic acid could involve optimizing the synthesis process. The current process includes a reaction step of iodinating 2-methylbenzoic acid in the presence of a microporous compound, iodine, an oxidizing agent, and acetic anhydride, and a purification step including sublimation, distillation, crystallization, or a combination of two or more of these . Improvements could be made in these steps to increase yield and purity.

Relevant Papers Relevant papers related to 5-Iodo-2-methylbenzoic acid can be found in various sources . These papers provide more detailed information about the properties, synthesis, and applications of 5-Iodo-2-methylbenzoic acid.

properties

IUPAC Name

5-iodo-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7IO2/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUBHOZQZSHGUFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40347446
Record name 5-Iodo-2-methylbenzoic acid
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Molecular Weight

262.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodo-2-methylbenzoic acid

CAS RN

54811-38-0
Record name 5-Iodo-2-methylbenzoic acid
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Record name 5-Iodo-2-methylbenzoic acid
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Record name 5-Iodo-2-methylbenzoic acid
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Record name 5-Iodo-2-Methylbenzoic acid
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Record name 5-Iodo-2-methylbenzoic acid
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Synthesis routes and methods

Procedure details

Acetic anhydride serving as a dehydrating agent is used in an amount of 0.01 to 2 parts by weight on the basis of 1 part by weight of 2-methylbenzoic acid serving as a starting material, preferably 0.1 to 1.5 parts by weight. Through controlling the amount of acetic anhydride so as to fall within the above ranges, a sufficient reaction-promoting effect can be attained, whereby conversion of 2-methylbenzoic acid serving as a starting material and that of iodine can be enhanced. Thus, 5-iodo-2-methylbenzoic acid can be produced at low cost without increasing load of separation/recovery during the purification step. Notably, in the case in which iodine, iodic acid, periodic acid, or a similar species is dissolved or suspended in water, and the solution or suspension is placed in a reactor, acetic anhydride must be added in an amount in excess of the above amount in order to remove water forming the solution or suspension.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
LP Zhou, F Qiu, ZF Zhang, CM Wang, YL Dong… - Journal of Structural …, 2020 - Springer
… New heterocycle compound 2-(4-fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene (1), designed using 5-iodo-2-methylbenzoic acid (2) as the starting material is successfully obtained …
Number of citations: 2 link.springer.com
W Carruthers, R Pooranamoorthy - Journal of the Chemical Society …, 1974 - pubs.rsc.org
… Crystallisation from benzene afforded the major product, 5-iodo-2-methylbenzoic acid (3.2 g), as … Decarboxylation of this acid as described above for 5-iodo-2methylbenzoic acid gave 2-…
Number of citations: 12 pubs.rsc.org
SS Pachore, S Akula, M Aaseef, M Usha Jyothi… - …, 2017 - Wiley Online Library
… which is an isomer of 5-iodo-2-methylbenzoic acid. Since this isomer is difficult to separate from 5-iodo-2-methylbenzoic acid, preparation of high purity 5-iodo-2-methylbenzoic acid (1) …
R Lin, DC Hoerr, LE Weaner… - Journal of Labelled …, 2017 - Wiley Online Library
… to [ 14 C]5-iodo-2-methylbenzoic acid (11) through iodination and … The [ 14 C]5-iodo-2-methylbenzoic acid (11) was then … [carbonyl- 14 C]5-iodo-2-methylbenzoic acid was over 25%. …
R Lin, DC Hoerr, LE Weaner, R Salter - ssr128129einhibitor.com
… Hydrolysis of the resultant [nitrile-14C]2-tolunitrile (9) provided [14C]2-toluic acid (10), which was then converted to [14C]5-iodo-2-methylbenzoic acid (11) through iodination and HPLC …
Number of citations: 0 ssr128129einhibitor.com
K Nozawa‐Kumada, S Kurosu… - Asian Journal of …, 2019 - Wiley Online Library
… Therefore, we investigated the reaction in organic solvent using 5-iodo-2-methylbenzoic acid (3 a) as a starting material. The addition of tetrabutylammonium bromide or …
Number of citations: 13 onlinelibrary.wiley.com
M Bergström, G Suresh, VR Naidu… - European Journal of …, 2017 - Wiley Online Library
N‐Iodosuccinimide (NIS) in pure trifluoroacetic acid (TFA) offers a time‐efficient and general method for the iodination of a wide range of mono‐ and disubstituted benzenes at room …
M Seki, SR Tapkir, MR Nadiveedhi, SK Mulani… - ACS …, 2023 - ACS Publications
… Thus, treatment of an acid chloride obtained from 5-iodo-2-methylbenzoic acid 2a with 2-(4-fluorophenyl)thiophene 4a in the presence of TiCl 4 was tested to provide the diarylketone …
Number of citations: 1 pubs.acs.org
DS Metil, SP Sonawane, SS Pachore… - … Process Research & …, 2018 - ACS Publications
… The source of this impurity is the starting material, 5-iodo-2-methylbenzoic acid 8b. The above starting material containing the corresponding impurity undergoes similar transformations …
Number of citations: 18 pubs.acs.org
M Trivedi, A Branton, D Trivedi, G Nayak, R Singh… - Journal of …, 2016 - infona.pl
Toluic acid isomers are widely used as a chemical intermediate in manufacturing of dyes, pharmaceuticals, polymer stabilizers, insect repellent and other organic synthesis. The aim of …
Number of citations: 3 www.infona.pl

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